molecular formula C13H18O B1618783 4-N-HEXYLBENZALDEHYDE CAS No. 49763-69-1

4-N-HEXYLBENZALDEHYDE

Cat. No.: B1618783
CAS No.: 49763-69-1
M. Wt: 190.28 g/mol
InChI Key: KRNAJRBXIMJEFF-UHFFFAOYSA-N
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Description

4-N-HEXYLBENZALDEHYDE is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where a hexyl group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of catalysts such as vanadium oxide in the oxidation of toluene is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-N-HEXYLBENZALDEHYDE has diverse applications in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: 4-N-HEXYLBENZALDEHYDE is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties compared to other benzaldehyde derivatives. This makes it valuable in specific applications where these properties are desired .

Properties

IUPAC Name

4-hexylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAJRBXIMJEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068522
Record name Benzaldehyde, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49763-69-1
Record name 4-Hexylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49763-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-hexyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hexylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.328
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Synthesis routes and methods

Procedure details

General procedure G was used to couple 8.1 mmols of 1-hexene to 5.4 mmols of 4-bromobenzaldehyde. 5.1 mmols of the title product was recovered after purification by flash chromatography. Spectral data was consistent with previously described compounds.
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
5.4 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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